Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Description
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a 3-cyanophenyl group and at the 4-position with a methyl ester.
Properties
IUPAC Name |
methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNBDLOJVEXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approach via Acylation and Cyclodehydration
One classical approach to synthesize 1,3-oxazoles involves the cyclization of α-acylaminoketones or related precursors. In the case of methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, the following steps are typical:
Step 1: Preparation of the α-acylaminoketone intermediate
This can be achieved by reacting 3-cyanobenzoyl derivatives with suitable amines or hydrazides to introduce the nitrogen functionality adjacent to the ketone.Step 2: Cyclodehydration to form the oxazole ring
Cyclization is induced by dehydrating agents such as p-toluenesulfonyl chloride in the presence of bases like triethylamine, facilitating ring closure to the oxazole nucleus.Step 3: Esterification or direct use of methyl ester precursors
The carboxylate methyl ester at position 4 can be introduced either before or after ring closure, commonly by esterification of the corresponding acid or direct use of methyl ester starting materials.
Halogenation and Metalation Strategies
Selective halogenation at the oxazole ring followed by metalation can allow for further functionalization:
Bromination at position 5 of the oxazole ring using bromine in the presence of triethylamine in dichloromethane at low temperature (0 °C to room temperature) can yield 5-bromo-2-phenylthio-1,3-oxazole derivatives, which are useful intermediates for further substitution.
Site-selective deprotonation (metalation) of oxazole rings can be achieved using strong bases to generate carbanions that undergo acylation or other electrophilic substitutions, enabling the introduction of substituents at specific positions on the oxazole ring.
Use of Carbamoyl Anhydrides and Catalysts
Patent literature describes processes involving the reaction of carbamoyl anhydrides with suitable aromatic precursors under catalytic conditions (e.g., nickel or copper catalysts) to form oxazole rings efficiently. These methods provide scalable routes with good yields and selectivity.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of α-acylaminoketone intermediate | 3-cyanobenzoyl derivatives + amines/hydrazides | Precursor for oxazole ring formation |
| 2 | Cyclodehydration (ring closure) | p-Toluenesulfonyl chloride, triethylamine, solvent (e.g., DMF) | Facilitates oxazole ring formation |
| 3 | Esterification | Methanol, acid catalyst or direct use of methyl ester | Introduces methyl carboxylate group |
| 4 | Halogenation | Bromine, triethylamine, dichloromethane, 0 °C to RT | For selective functionalization at oxazole ring |
| 5 | Metalation and acylation | Strong base (e.g., LDA), electrophiles | Enables substitution at specific oxazole positions |
| 6 | Catalytic cyclization | Carbamoyl anhydrides, Ni or Cu catalysts | Scalable, efficient oxazole synthesis |
The choice of solvent is critical; polar aprotic solvents such as DMF or dichloromethane improve reaction rates and yields during cyclization and halogenation steps.
Temperature control during halogenation (0 °C to room temperature) is essential to avoid over-bromination or decomposition.
Use of p-toluenesulfonyl chloride as a dehydrating agent in the presence of triethylamine has been demonstrated to efficiently promote oxazole ring closure with good yields.
Catalytic methods employing nickel or copper salts have been patented for oxazole synthesis, providing an alternative to classical stoichiometric reagents with potential for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products:
Oxidation: Oxidized oxazole derivatives.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives, including methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, as promising candidates in cancer therapy. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis.
- Case Study: A study published in Pharmaceuticals indicated that derivatives of oxazole exhibited significant cytotoxic effects against various cancer cell lines. For instance, modifications on the oxazole ring have led to compounds with IC50 values in the low micromolar range against human colon and breast cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways like JAK-STAT .
Agricultural Applications
Herbicidal Properties
this compound has been investigated for its herbicidal properties. Compounds derived from this structure can inhibit the growth of unwanted plants, making them valuable in agricultural practices.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxazole Derivatives
Substituent Variations and Structural Features
Key structural analogs differ in substituents on the oxazole ring and attached aromatic systems. These variations impact molecular weight, polarity, and functional group interactions:
A. Sulfonamide-Linked Oxazoles ()
Compounds such as Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7c) feature sulfonamide linkages and additional aromatic rings. Compared to the target compound:
- Molecular Weight : Higher (e.g., 439 g/mol for 7c vs. ~259 g/mol for the target compound, assuming C₁₂H₈N₂O₃).
- Functional Groups: Sulfonyl (-SO₂) and amino (-NH₂) groups introduce hydrogen-bonding capacity, absent in the cyano-substituted target.
- Melting Points : Range from 150–203°C, suggesting higher thermal stability due to extended conjugation and intermolecular interactions .
B. Halogen-Substituted Oxazoles ()
Examples like Methyl 2-[2-bromo-3-(5-ethoxy-1,3-oxazol-2-yl)phenyl]-1,3-oxazole-4-carboxylate () and Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate () highlight halogen effects:
- Reactivity: Bromine or chlorine atoms enable nucleophilic substitution or cross-coupling reactions, whereas the cyano group in the target compound may favor nitrile-specific transformations (e.g., hydrolysis to carboxylic acids).
C. Pyridyl-Substituted Oxazoles ()
Compounds such as Methyl 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate replace the phenyl ring with a pyridyl group:
- Solubility: Pyridine’s basic nitrogen improves aqueous solubility compared to the hydrophobic 3-cyanophenyl group.
- Electronic Properties : The pyridyl nitrogen withdraws electrons, though less effectively than -CN, modulating the oxazole’s aromaticity .
D. Chloromethyl-Substituted Oxazoles ()
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate () has a reactive chloromethyl group:
- Reactivity: The chloromethyl group undergoes nucleophilic substitution or elimination, unlike the inert cyano group.
- Applications: Useful as intermediates in drug synthesis, whereas the target compound’s cyano group may confer metabolic stability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated for the target compound based on structural analogs.
Spectroscopic and Analytical Data
- IR Spectroscopy : Sulfonamide-linked oxazoles () show NH₂ (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, while the target compound would lack NH₂ but retain ester C=O .
- NMR: The 3-cyanophenyl group in the target compound would produce distinct aromatic signals (e.g., δ ~7.5–8.5 ppm for protons ortho and para to -CN) compared to halogenated analogs (e.g., deshielded protons near -Cl/-Br) .
- Mass Spectrometry : Sulfonamide derivatives () exhibit higher molecular ions (e.g., [M+1]+ = 439), whereas chloromethyl analogs () show lower masses ([M+1]+ = 176) .
Biological Activity
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Overview of the Compound
This compound belongs to the oxazole class of compounds. Its structure includes a cyanophenyl group attached to an oxazole ring, which is further substituted with a carboxylate ester group. This unique arrangement contributes to its diverse biological properties and makes it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interactions : Similar compounds have been shown to interact with various biological targets, including mitogen-activated protein kinases (MAPKs). This interaction can modulate signaling pathways involved in cell proliferation and apoptosis.
- Biochemical Pathways : The compound may influence pathways such as the Suzuki–Miyaura cross-coupling pathway, which is significant in organic synthesis and drug development.
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on key enzymes involved in cancer progression and microbial resistance. For instance, they have been reported to inhibit human DNA topoisomerases and tyrosine kinases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various oxazole derivatives found that certain compounds showed potent antiproliferative effects against human cancer cell lines. The cytotoxicity was assessed using the MTT assay on cell lines such as NCI H292 (lung carcinoma) and HL-60 (promyelocytic leukemia) with IC50 values indicating moderate to high efficacy .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3c | HL-60 | 42.1 | Moderate cytotoxicity |
| 3e | HL-60 | 19.0 | High cytotoxicity |
| 3f | HL-60 | 28.0 | Moderate cytotoxicity |
This data suggests that this compound may selectively target certain cancer cell types, potentially due to their sensitivity to oxidative stress .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations have indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies highlight the effectiveness of this compound and related compounds:
- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives containing the oxazole ring exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The study used an MTT assay to quantify cell viability after treatment with different concentrations of the compounds .
- Enzyme Inhibition : Research has shown that similar compounds can inhibit enzymes critical for tumor growth and survival. For instance, some derivatives were found to inhibit human deacetylase Sirtuin 2 (HDSirt2), which plays a role in cancer cell metabolism .
Q & A
Basic: What synthetic methodologies are most effective for preparing Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cross-coupling reactions. A validated approach involves Suzuki-Miyaura coupling, where a brominated oxazole-carboxylate precursor (e.g., ethyl 2-bromo-1,3-oxazole-4-carboxylate) reacts with a boronic acid derivative (e.g., 3-cyanophenylboronic acid) in the presence of a palladium catalyst. Key optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.
- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) with aqueous Na₂CO₃ as a base.
- Temperature : 80–100°C under inert atmosphere for 12–24 hours .
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) and purity.
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
A multi-technique approach is essential:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching calculated m/z within 1 ppm error) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns regiochemistry of the oxazole ring and substituents (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to the cyano group) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra.
- HPLC-PDA : Validates purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can crystallographic data resolve ambiguities in molecular geometry, and which software tools are recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. Key steps include:
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure refinement : SHELXL (for small molecules) or SHELXS (for phase problem resolution) to refine atomic coordinates and displacement parameters .
- Visualization : Mercury CSD for void analysis, packing diagrams, and intermolecular interaction mapping (e.g., hydrogen bonds between oxazole rings and adjacent molecules) .
Discrepancies between computational models (DFT-optimized geometries) and experimental data can be resolved using Mercury’s overlay function .
Advanced: How should researchers address contradictory spectroscopic data when synthesizing structurally analogous oxazole-carboxylates?
Answer:
Contradictions often arise from regioisomeric byproducts or solvent effects. Mitigation strategies:
- Regiochemical confirmation : Use NOESY NMR to identify spatial proximity of substituents (e.g., cyano group orientation relative to the oxazole ring) .
- Control experiments : Synthesize and characterize regioisomeric standards (e.g., 2- vs. 4-substituted oxazoles) for comparative analysis .
- Dynamic NMR : Probe rotational barriers in flexible substituents (e.g., ester groups) at variable temperatures .
Advanced: What strategies enable post-synthetic functionalization of this compound for targeted applications?
Answer:
The ester and cyano groups offer versatile reactivity:
- Ester hydrolysis : React with LiOH in THF/H₂O to yield the carboxylic acid derivative for coordination chemistry .
- Cyano group modification :
- Reduce to amine using H₂/Pd-C in ethanol.
- Convert to tetrazole via [3+2] cycloaddition with NaN₃ and NH₄Cl .
- Cross-coupling : Utilize Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the oxazole C2 position .
Advanced: How can researchers leverage computational tools to predict the stability of this compound under varying pH or thermal conditions?
Answer:
- Molecular Dynamics (MD) simulations : Simulate degradation pathways (e.g., ester hydrolysis) using software like GROMACS with explicit solvent models .
- DFT calculations : Calculate bond dissociation energies (BDEs) for the oxazole ring and substituents to identify thermally labile sites (e.g., B3LYP/6-31G* level) .
- pKa prediction : Use ChemAxon or SPARC to estimate protonation states and pH-dependent stability .
Advanced: What crystallographic databases are recommended for comparing structural motifs in oxazole-carboxylate derivatives?
Answer:
- Cambridge Structural Database (CSD) : Search for oxazole-carboxylates using ConQuest to retrieve bond angles, torsions, and packing motifs .
- Protein Data Bank (PDB) : Identify protein-ligand complexes with oxazole moieties for drug design applications .
- Mercury’s Materials Module : Perform packing similarity analyses to compare intermolecular interactions (e.g., π-π stacking in cyano-substituted analogs) .
Advanced: How can researchers design experiments to study the electronic effects of the 3-cyanophenyl substituent on the oxazole ring’s reactivity?
Answer:
- Electrochemical studies : Cyclic voltammetry (CH Instruments) in acetonitrile to measure oxidation/reduction potentials .
- UV-Vis spectroscopy : Monitor charge-transfer transitions (e.g., λmax shifts in polar vs. nonpolar solvents) .
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., ester hydrolysis) to quantify electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
